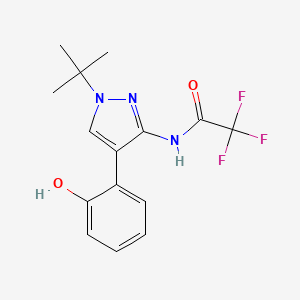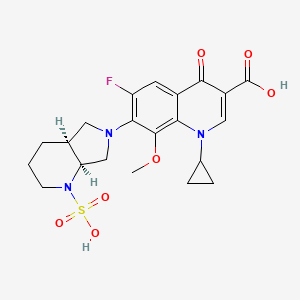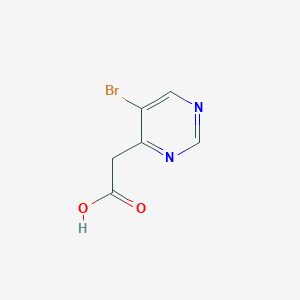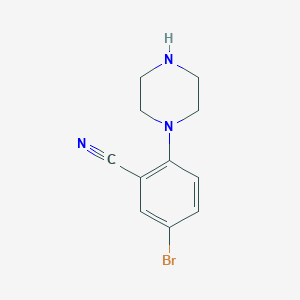
4-Hydroxymidazolam glucuronide
Overview
Description
4-Hydroxymidazolam glucuronide is a metabolite of midazolam, a short-acting benzodiazepine commonly used for sedation, anesthesia, and the treatment of anxiety disorders. The glucuronide conjugation of 4-hydroxymidazolam enhances its solubility and facilitates its excretion, making it a significant compound in pharmacokinetics and drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxymidazolam glucuronide is primarily synthesized through the metabolic pathway of midazolam. Midazolam undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, to form 4-hydroxymidazolam. This metabolite is then conjugated with glucuronic acid by the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A4, UGT2B4, and UGT2B7.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale synthesis of midazolam followed by controlled enzymatic reactions to ensure the formation of the glucuronide conjugate. The process requires precise control of reaction conditions, including pH, temperature, and the presence of specific cofactors to optimize the activity of UGT enzymes.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymidazolam glucuronide undergoes various chemical reactions, primarily involving glucuronidation and hydrolysis.
Common Reagents and Conditions:
Glucuronidation: The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the presence of UDP-glucuronic acid.
Hydrolysis: The glucuronide conjugate can be hydrolyzed back to 4-hydroxymidazolam under acidic conditions or enzymatic action.
Major Products Formed:
Glucuronide Conjugate: The primary product is this compound.
Hydrolysis Products: The hydrolysis of the glucuronide conjugate yields 4-hydroxymidazolam.
Scientific Research Applications
4-Hydroxymidazolam glucuronide is extensively studied in the fields of chemistry, biology, medicine, and industry. Its role in drug metabolism and pharmacokinetics makes it a valuable compound for understanding the metabolic pathways of benzodiazepines and optimizing drug formulations. Additionally, it is used in research to investigate the activity of UGT enzymes and their role in drug metabolism.
Mechanism of Action
The mechanism of action of 4-hydroxymidazolam glucuronide involves its role as a metabolite of midazolam. The glucuronide conjugation enhances the solubility and excretion of 4-hydroxymidazolam, facilitating its elimination from the body. The compound does not directly exert pharmacological effects but is crucial in the metabolic processing of midazolam.
Molecular Targets and Pathways:
UGT Enzymes: The primary molecular targets are UDP-glucuronosyltransferases (UGTs), particularly UGT1A4, UGT2B4, and UGT2B7.
Metabolic Pathways: The compound is involved in the phase II metabolism of midazolam, where it undergoes glucuronidation to form the glucuronide conjugate.
Comparison with Similar Compounds
1-Hydroxymidazolam Glucuronide: Another metabolite of midazolam, formed through a similar pathway but involving different UGT isoforms.
Diazepam Glucuronide: A glucuronide conjugate of diazepam, another benzodiazepine, formed through glucuronidation.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O7/c1-10-27-9-16-22(36-24-20(32)18(30)19(31)21(35-24)23(33)34)28-17(12-4-2-3-5-14(12)26)13-8-11(25)6-7-15(13)29(10)16/h2-9,18-22,24,30-32H,1H3,(H,33,34)/t18-,19-,20+,21-,22?,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHAZAPYEZYBRV-UOPHVPOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-82-8 | |
| Record name | 4-Hydroxymidazolam glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYMIDAZOLAM GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7MBM57ULU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1512224.png)


![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)

![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)
![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)





